4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline
Overview
Description
4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is a chemical compound with the molecular formula C25H29NO3 and a molecular weight of 391.50. It is primarily used in proteomics research and is known for its complex structure, which includes an isobutoxy group, a phenoxyethoxy group, and a benzyl aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Isobutoxy Group: This step involves the reaction of isobutanol with an appropriate reagent to form the isobutoxy group.
Preparation of the Phenoxyethoxy Intermediate: This involves the reaction of phenol with ethylene oxide to form the phenoxyethoxy group.
Coupling Reactions: The final step involves coupling the isobutoxy and phenoxyethoxy intermediates with benzyl aniline under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. It may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]amine
- 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]phenol
- 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]benzamide
Uniqueness
4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-20(2)19-29-25-14-10-22(11-15-25)26-18-21-8-12-24(13-9-21)28-17-16-27-23-6-4-3-5-7-23/h3-15,20,26H,16-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDFCVLCLALJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.